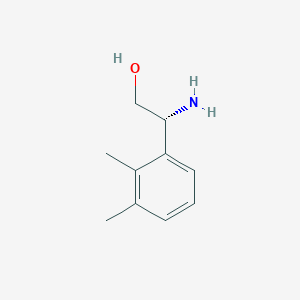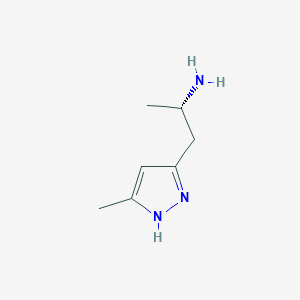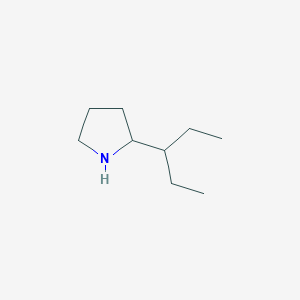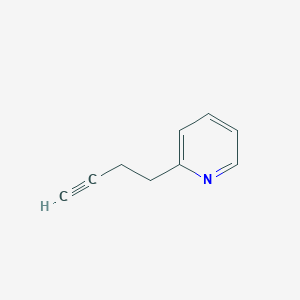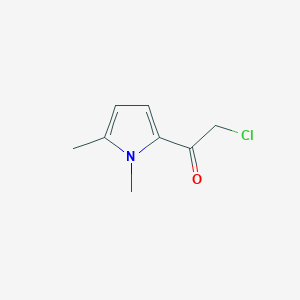![molecular formula C16H37N5O2 B13605487 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Step 1: Reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine in the presence of a base to obtain an intermediate product.
Step 2: Reaction of the intermediate product with 3-amino-2-ethoxypropylamine in the presence of a base to obtain the protected final product.
Step 3: Removal of the protecting group from the amine group of the protected final product using a suitable reagent to obtain the desired compound.
Analyse Des Réactions Chimiques
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine can undergo various chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine involves its interaction with specific molecular targets . It can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and ethoxypropylamines . Compared to these compounds, 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine is unique due to its specific structure, which allows for distinct interactions and applications in research.
Propriétés
Formule moléculaire |
C16H37N5O2 |
|---|---|
Poids moléculaire |
331.50 g/mol |
Nom IUPAC |
N'-[2-[4-(3-amino-2-ethoxypropyl)piperazin-1-yl]ethyl]-2-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
Clé InChI |
VLHHWFGIEQHNGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)CNCCN1CCN(CC1)CC(CN)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





